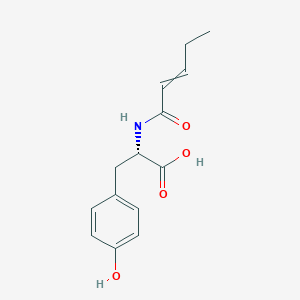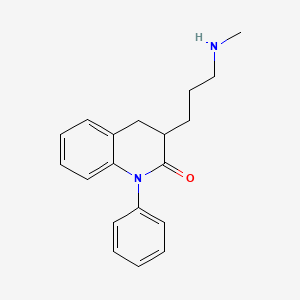
6-bromo-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of indole alkaloids that are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position and a 4-methylphenyl group attached to the nitrogen atom of the beta-carboline core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multi-step organic reactions. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core. The bromination at the 6th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: The bromine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted beta-carbolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in modulating biological pathways and has been studied for its effects on enzymes and receptors.
Medicine: Research has indicated its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: It can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with known psychoactive properties.
Harmaline: Similar to harmine but with additional methoxy groups.
Norharmane: A simpler beta-carboline without the bromine and 4-methylphenyl groups.
Uniqueness
6-bromo-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the presence of the bromine atom and the 4-methylphenyl group, which can significantly influence its chemical reactivity and biological activity compared to other beta-carbolines.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
CAS No. |
529476-81-1 |
|---|---|
Molecular Formula |
C18H17BrN2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
6-bromo-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H17BrN2/c1-11-2-4-12(5-3-11)17-18-14(8-9-20-17)15-10-13(19)6-7-16(15)21-18/h2-7,10,17,20-21H,8-9H2,1H3 |
InChI Key |
XKIMIJUAYFMWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
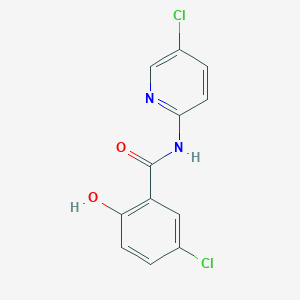
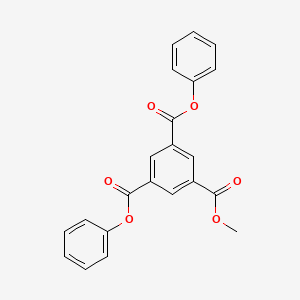
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
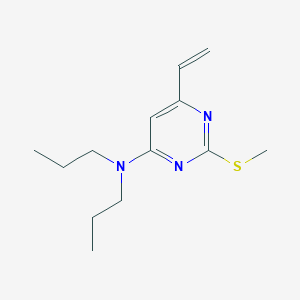
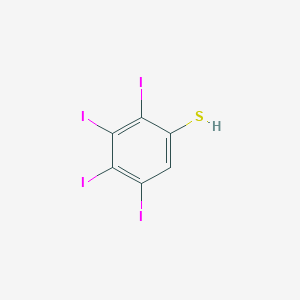
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
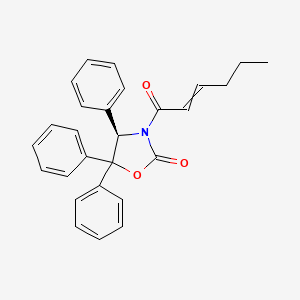
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)
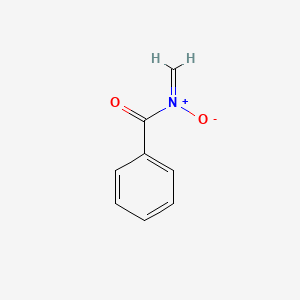
![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)

